molecular formula C13H20N4O5 B15144416 PrDiAzK

PrDiAzK

Cat. No.: B15144416
M. Wt: 312.32 g/mol
InChI Key: IQIHYRYNMKCBMK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PrDiAzK, also known as Nε-(((3-((prop-2-yn-1-yloxy)methyl)-3H-diazirine-3-yl)methoxy)carbonyl)-L-lysine, is a bifunctional noncanonical amino acid. It features a diazirine group for ultraviolet cross-linking and an alkyne group for labeling by click chemistry. This compound can be site-selectively incorporated into proteins in both bacterial and mammalian cell cultures, making it a valuable tool for studying protein interactions and labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PrDiAzK involves the incorporation of a diazirine group and an alkyne group into the lysine side chainThe final product is obtained after deprotection and purification .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for higher yields and purity, and may include additional steps for large-scale purification and quality control .

Chemical Reactions Analysis

Types of Reactions

PrDiAzK undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

PrDiAzK is unique due to its bifunctional nature, combining both a diazirine group for ultraviolet cross-linking and an alkyne group for click chemistry. Similar compounds include:

This compound’s combination of these two functional groups makes it a versatile tool for studying protein interactions and labeling .

Properties

Molecular Formula

C13H20N4O5

Molecular Weight

312.32 g/mol

IUPAC Name

(2S)-2-amino-6-[[3-(prop-2-ynoxymethyl)diazirin-3-yl]methoxycarbonylamino]hexanoic acid

InChI

InChI=1S/C13H20N4O5/c1-2-7-21-8-13(16-17-13)9-22-12(20)15-6-4-3-5-10(14)11(18)19/h1,10H,3-9,14H2,(H,15,20)(H,18,19)/t10-/m0/s1

InChI Key

IQIHYRYNMKCBMK-JTQLQIEISA-N

Isomeric SMILES

C#CCOCC1(N=N1)COC(=O)NCCCC[C@@H](C(=O)O)N

Canonical SMILES

C#CCOCC1(N=N1)COC(=O)NCCCCC(C(=O)O)N

Origin of Product

United States

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